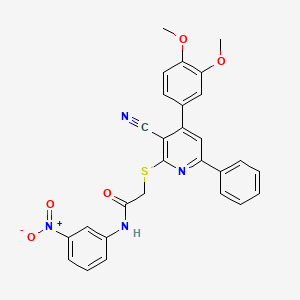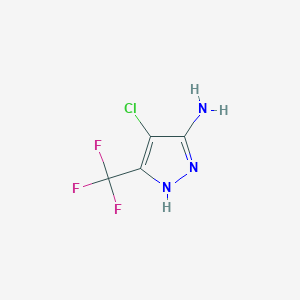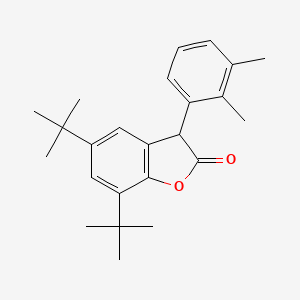![molecular formula C14H11N3O B15055446 4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
4-(1H-Benzo[d]imidazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Benzo[d]imidazol-2-yl)benzamide is a chemical compound that features a benzimidazole moiety linked to a benzamide group. The benzimidazole nucleus is a significant pharmacophore in drug discovery due to its ability to interact with various proteins and enzymes. This compound is known for its diverse biological activities, including antiviral, antitumor, antihypertensive, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)benzamide typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative . Another method involves the microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(1H-Benzo[d]imidazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
4-(1H-Benzo[d]imidazol-2-yl)benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, resulting in the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the benzamide group.
4-(1H-Benzimidazol-2-yl)aniline: Similar core structure but with an aniline group instead of benzamide.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
4-(1H-Benzo[d]imidazol-2-yl)benzamide is unique due to the presence of both benzimidazole and benzamide groups, which contribute to its diverse biological activities and potential therapeutic applications. The combination of these functional groups allows for a broader range of interactions with biological targets, enhancing its efficacy as a pharmacological agent .
特性
分子式 |
C14H11N3O |
|---|---|
分子量 |
237.26 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-13(18)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) |
InChIキー |
XJJWAVHPIYRHNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)


![4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15055377.png)
![Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15055381.png)
![2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055385.png)


![2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B15055406.png)

![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15055414.png)

![3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)

